![molecular formula C16H22BrNO4 B6027366 ethyl 1-(3-bromo-4-hydroxy-5-methoxybenzyl)-3-piperidinecarboxylate](/img/structure/B6027366.png)
ethyl 1-(3-bromo-4-hydroxy-5-methoxybenzyl)-3-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(3-bromo-4-hydroxy-5-methoxybenzyl)-3-piperidinecarboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery and development. This compound belongs to the class of piperidinecarboxylates and has shown promising results in scientific research.
Mechanism of Action
The mechanism of action of ethyl 1-(3-bromo-4-hydroxy-5-methoxybenzyl)-3-piperidinecarboxylate involves the inhibition of specific enzymes or proteins in the body that are responsible for the progression of various diseases. This compound has been shown to selectively target these enzymes or proteins, thereby preventing the progression of the disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. It has been shown to reduce inflammation, oxidative stress, and cell proliferation, which are all factors that contribute to the progression of various diseases.
Advantages and Limitations for Lab Experiments
The advantages of using ethyl 1-(3-bromo-4-hydroxy-5-methoxybenzyl)-3-piperidinecarboxylate in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of using this compound include its high cost of synthesis and the lack of availability of large quantities for extensive studies.
Future Directions
There are several future directions for the research and development of ethyl 1-(3-bromo-4-hydroxy-5-methoxybenzyl)-3-piperidinecarboxylate. These include:
1. The exploration of its potential applications in the treatment of other diseases such as diabetes and cardiovascular diseases.
2. The development of more efficient and cost-effective synthesis methods to obtain high yields and purity.
3. The investigation of its pharmacokinetics and pharmacodynamics to determine its safety and efficacy in humans.
4. The development of novel derivatives of this compound with improved selectivity and potency.
In conclusion, this compound is a promising compound that has shown potential applications in drug discovery and development. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions for research and development have been discussed in this paper. Further studies are needed to fully explore the potential of this compound in the treatment of various diseases.
Synthesis Methods
The synthesis of ethyl 1-(3-bromo-4-hydroxy-5-methoxybenzyl)-3-piperidinecarboxylate involves the reaction of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with piperidinecarboxylic acid in the presence of ethyl alcohol and a catalyst. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques to obtain a high yield and purity.
Scientific Research Applications
Ethyl 1-(3-bromo-4-hydroxy-5-methoxybenzyl)-3-piperidinecarboxylate has been extensively studied for its potential applications in drug discovery and development. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
ethyl 1-[(3-bromo-4-hydroxy-5-methoxyphenyl)methyl]piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO4/c1-3-22-16(20)12-5-4-6-18(10-12)9-11-7-13(17)15(19)14(8-11)21-2/h7-8,12,19H,3-6,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIVQCMZVKUVDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC2=CC(=C(C(=C2)Br)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.